molecular formula C33H20N4O7 B13127469 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione CAS No. 41621-58-3

2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione

Cat. No.: B13127469
CAS No.: 41621-58-3
M. Wt: 584.5 g/mol
InChI Key: SMXMNKAABSUFCR-UHFFFAOYSA-N
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Description

2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione is a complex organic compound belonging to the anthracene derivative family. This compound is characterized by its unique structure, which includes benzoyl and nitroanilino groups attached to an anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of benzoyl and nitroanilino groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted anthracene derivatives.

Scientific Research Applications

2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties due to its structural similarity to known chemotherapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s nitroanilino groups can undergo redox reactions, generating reactive oxygen species (ROS) that induce cellular damage. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes, leading to cell death.

Comparison with Similar Compounds

    Mitoxantrone: An anthracene derivative used as an anticancer agent.

    Ametantrone: Another anthracene-based chemotherapeutic compound.

    Anthraquinone: A simpler anthracene derivative with diverse industrial applications.

Uniqueness: 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione is unique due to its specific combination of benzoyl and nitroanilino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application in various fields.

Properties

CAS No.

41621-58-3

Molecular Formula

C33H20N4O7

Molecular Weight

584.5 g/mol

IUPAC Name

2-benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione

InChI

InChI=1S/C33H20N4O7/c38-31(19-6-2-1-3-7-19)26-18-27(34-20-10-14-22(15-11-20)36(41)42)28-29(33(40)25-9-5-4-8-24(25)32(28)39)30(26)35-21-12-16-23(17-13-21)37(43)44/h1-18,34-35H

InChI Key

SMXMNKAABSUFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5C3=O)NC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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